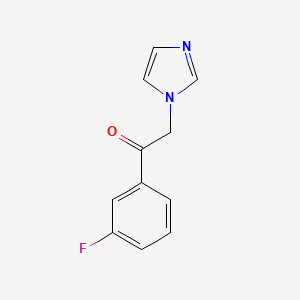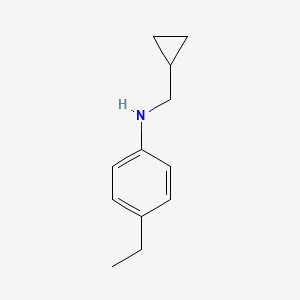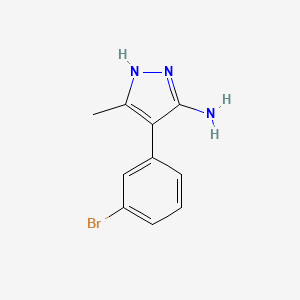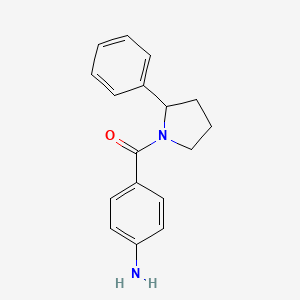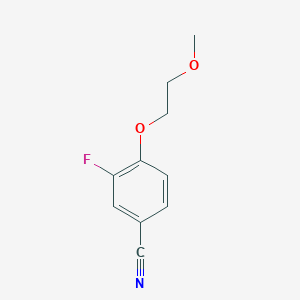![molecular formula C16H15BrO2 B1438991 3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde CAS No. 1135283-80-5](/img/structure/B1438991.png)
3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde
Vue d'ensemble
Description
3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde is a chemical compound with the molecular formula C16H15BrO2 and a molecular weight of 319.21 . It is used for research purposes .
Molecular Structure Analysis
The molecule contains a total of 35 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 2 six-membered rings and 1 aldehyde .Applications De Recherche Scientifique
Synthesis and Characterization in Chemistry
3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde and its derivatives play a significant role in the field of organic synthesis and chemical characterization. One study describes the synthesis of benzamide derivatives, which include similar bromo-substituted compounds. These compounds are characterized by techniques like NMR and MS, showcasing their relevance in advancing synthetic methods and characterizing new chemical entities (Bi, 2015).
Applications in Pharmaceutical Research
In pharmaceutical research, similar bromo-substituted compounds have been utilized in the synthesis of non-peptide CCR5 antagonists. These antagonists are significant for their potential therapeutic applications, highlighting the importance of such bromo-compounds in drug discovery and medicinal chemistry (Cheng De-ju, 2014).
Material Science and Photodynamic Therapy
The role of bromo-substituted compounds extends to material science and photodynamic therapy as well. For instance, certain derivatives have been employed in synthesizing new zinc phthalocyanine with high singlet oxygen quantum yield, indicating their use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Properties in Marine Organisms
Furthermore, bromophenols, closely related to the compound , have been found in marine organisms like red algae, displaying significant antioxidant activity. This underscores the broader implications of such compounds in studying natural products and their potential health benefits (Olsen et al., 2013).
Propriétés
IUPAC Name |
3-bromo-4-[(3,5-dimethylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-11-5-12(2)7-14(6-11)10-19-16-4-3-13(9-18)8-15(16)17/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVKCVQGCPZCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC2=C(C=C(C=C2)C=O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701225684 | |
| Record name | 3-Bromo-4-[(3,5-dimethylphenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701225684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde | |
CAS RN |
1135283-80-5 | |
| Record name | 3-Bromo-4-[(3,5-dimethylphenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-[(3,5-dimethylphenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701225684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride](/img/structure/B1438908.png)
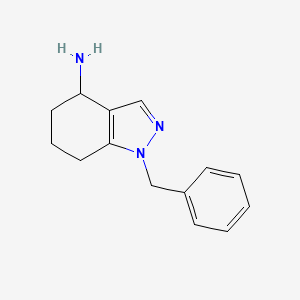
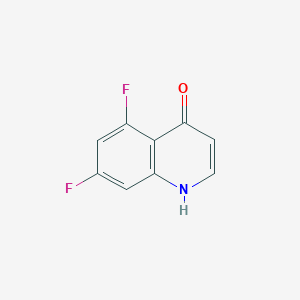
![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)
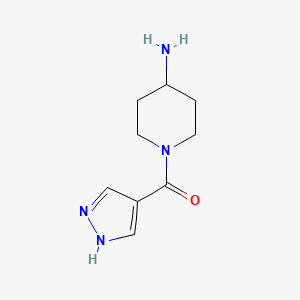
![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)
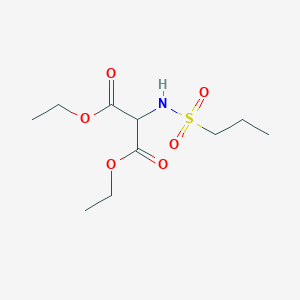
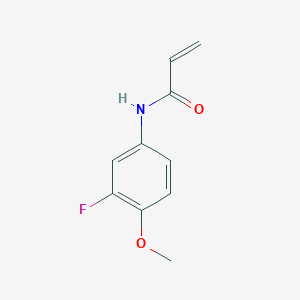
![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)
